molecular formula C16H11ClFN3O2 B13444169 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1

Cat. No.: B13444169
M. Wt: 332.72 g/mol
InChI Key: URZUOAKBDKORRD-HBBXWPOQSA-N
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Description

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 typically involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reactions often involve reagents like sodium iodide or bromine.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogen-substituted benzodiazepines.

Scientific Research Applications

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 has several applications in scientific research:

    Chemistry: Used as a reference standard and in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 is unique due to its specific chemical structure, which includes a nitromethylene group and a fluorophenyl substituent

Properties

Molecular Formula

C16H11ClFN3O2

Molecular Weight

332.72 g/mol

IUPAC Name

(2E)-7-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine

InChI

InChI=1S/C16H11ClFN3O2/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)19-8-11(20-15)9-21(22)23/h1-7,9,20H,8H2/b11-9+/i11+1

InChI Key

URZUOAKBDKORRD-HBBXWPOQSA-N

Isomeric SMILES

C1/[13C](=C\[N+](=O)[O-])/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Canonical SMILES

C1C(=C[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

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